molecular formula C10H11Br2NO2 B13001049 2-(2,4-Dibromophenoxy)-2-methylpropanamide

2-(2,4-Dibromophenoxy)-2-methylpropanamide

Cat. No.: B13001049
M. Wt: 337.01 g/mol
InChI Key: WKRICQSPMUFOOB-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-2-methylpropanamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further connected to a methylpropanamide moiety. The presence of bromine atoms often imparts significant biological activity to organic molecules, making them valuable in medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanamide typically involves the reaction of 2,4-dibromophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dibromophenol is replaced by the 2-methylpropanoyl group, forming the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The biological activity of 2-(2,4-Dibromophenoxy)-2-methylpropanamide is primarily attributed to the presence of bromine atoms, which can interact with biological targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or altering their conformation. Additionally, the phenoxy group can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dibromophenoxy)-4,6-dibromophenol
  • 4,5,6-Tribromo-2-(2,4-dibromophenoxy)phenol
  • 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol

Uniqueness

2-(2,4-Dibromophenoxy)-2-methylpropanamide is unique due to its specific combination of a phenoxy group with a methylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-2-methylpropanamide

InChI

InChI=1S/C10H11Br2NO2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H2,13,14)

InChI Key

WKRICQSPMUFOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)OC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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